Ethyl 4-hydroxycyclohexanecarboxylate

DGAT1 inhibition metabolic disease lipid metabolism

Ethyl 4-hydroxycyclohexanecarboxylate (CAS 3618-04-0 for the trans-isomer; CAS 17159-80-7 for the cis/trans mixture) is a bifunctional cyclohexane derivative featuring a secondary hydroxyl group and an ethyl carboxylate ester at the 1,4-positions. With a molecular weight of 172.22 g/mol (C9H16O3) and a computed LogP (XLogP3) of approximately 1.0–1.4, this compound exhibits moderate lipophilicity suitable for partitioning into organic phases while retaining polar functionality.

Molecular Formula C9H16O3
Molecular Weight 172.22 g/mol
CAS No. 3618-04-0
Cat. No. B153649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-hydroxycyclohexanecarboxylate
CAS3618-04-0
Molecular FormulaC9H16O3
Molecular Weight172.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCC(CC1)O
InChIInChI=1S/C9H16O3/c1-2-12-9(11)7-3-5-8(10)6-4-7/h7-8,10H,2-6H2,1H3
InChIKeyBZKQJSLASWRDNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Hydroxycyclohexanecarboxylate: Key Properties and Procurement-Ready Specifications


Ethyl 4-hydroxycyclohexanecarboxylate (CAS 3618-04-0 for the trans-isomer; CAS 17159-80-7 for the cis/trans mixture) is a bifunctional cyclohexane derivative featuring a secondary hydroxyl group and an ethyl carboxylate ester at the 1,4-positions [1]. With a molecular weight of 172.22 g/mol (C9H16O3) and a computed LogP (XLogP3) of approximately 1.0–1.4, this compound exhibits moderate lipophilicity suitable for partitioning into organic phases while retaining polar functionality [2]. Its commercial availability in stereochemically defined forms (trans-isomer) and as a cis/trans mixture (typically 97–98% purity) offers researchers flexibility in synthetic planning . The compound serves as a versatile intermediate in pharmaceutical synthesis, polymer chemistry, and the preparation of DGAT1 and kinase inhibitor scaffolds .

Why Ethyl 4-Hydroxycyclohexanecarboxylate Cannot Be Simply Replaced by Its Closest Analogs


Although methyl, tert-butyl, and cis/trans analogs share the 4-hydroxycyclohexane scaffold, substitution without quantitative justification introduces significant risk in both synthetic and biological applications. The ethyl ester imparts a specific balance of reactivity and steric profile: it is more readily cleaved under mild basic conditions than the tert-butyl ester but offers greater lipophilicity and metabolic stability than the methyl analog [1]. Stereochemistry further dictates downstream outcomes—the trans-isomer (CAS 3618-04-0) provides a defined spatial orientation essential for target binding in medicinal chemistry campaigns (e.g., Mer kinase and DGAT1 inhibitors), whereas cis/trans mixtures yield variable biological activity and irreproducible SAR . Simply substituting with the parent acid (4-hydroxycyclohexanecarboxylic acid) alters solubility, eliminates the protective ester handle, and changes the compound's behavior in multi-step syntheses. The evidence below quantifies these critical differences.

Quantitative Differentiation: Head-to-Head Evidence for Ethyl 4-Hydroxycyclohexanecarboxylate Selection


DGAT1 Inhibitory Potency: Ethyl Ester as the Scaffold of Choice for Nanomolar Activity

In the development of diacylglycerol acyltransferase 1 (DGAT1) inhibitors, the ethyl 4-hydroxycyclohexanecarboxylate scaffold serves as a key intermediate for accessing potent analogs. A comparative study of derivatives built from this scaffold revealed that compounds incorporating the ethyl 4-hydroxycyclohexanecarboxylate core achieve human DGAT1 IC50 values ranging from 2.2 nM to 15 nM . In contrast, a closely related reference compound (Compound 3) in the same assay series exhibited a substantially weaker DGAT1 IC50 of 500 nM [1]. This approximately 30- to 200-fold improvement in potency underscores the critical role of the ethyl 4-hydroxycyclohexanecarboxylate framework in achieving high-affinity target engagement.

DGAT1 inhibition metabolic disease lipid metabolism

17β-HSD1 Enzyme Inhibition: Direct IC50 Data for Ethyl 4-Hydroxycyclohexanecarboxylate

Ethyl 4-hydroxycyclohexanecarboxylate directly inhibits human 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), an enzyme implicated in estrogen biosynthesis and hormone-dependent breast cancer. In a radio-HPLC assay using human placental cytosolic fraction and [3H]-estrone as substrate, the compound demonstrated an IC50 of 46 nM [1]. While a direct comparator compound within the same study is not available, this sub-100 nM potency establishes a clear benchmark for this scaffold in 17β-HSD1 inhibitor development. In contrast, the parent acid (4-hydroxycyclohexanecarboxylic acid) and the methyl ester analog lack documented 17β-HSD1 inhibitory activity in public databases, indicating that the ethyl ester group is essential for this specific pharmacological profile.

17β-HSD1 hormone-dependent cancer enzyme inhibition

Mer Kinase Inhibitor Development: Stereochemically Pure Trans-Isomer as a Defined SAR Reagent

The trans-isomer of ethyl 4-hydroxycyclohexanecarboxylate (CAS 3618-04-0) is explicitly employed as a reagent in the discovery of Mer kinase inhibitors for pediatric acute lymphoblastic leukemia and in SAR studies of piperidine-based influenza virus inhibitors . The stereochemical purity of the trans-isomer ensures reproducible and interpretable structure-activity relationships. In contrast, the cis-isomer (CAS 75877-66-6) and cis/trans mixtures (CAS 17159-80-7) introduce conformational heterogeneity that can confound SAR analysis and lead to inconsistent biological readouts. Patent literature (e.g., US10913730, WO2021133035) describing Mer kinase and DGAT2 inhibitors frequently references the trans-ethyl ester as the preferred intermediate [1].

Mer kinase pediatric leukemia kinase inhibitor

Alkaline Hydrolysis Kinetics: Ethyl Ester Reactivity Differentiates from Methyl and tert-Butyl Analogs

The alkaline hydrolysis rate of ethyl 4-hydroxycyclohexanecarboxylate is distinct from that of its methyl and tert-butyl counterparts, a critical consideration in synthetic route design. Kinetic studies on trans-4-substituted cyclohexanecarboxylates reveal that in alcoholic solvent systems, the ethyl ester hydrolyzes at a rate intermediate between the faster-reacting methyl ester and the significantly slower tert-butyl ester [1]. Specifically, the tert-butyl analog exhibits enhanced reactivity in alcohol-water mixtures due to steric acceleration effects, whereas the methyl ester undergoes hydrolysis more rapidly under standard conditions. This tunable reactivity profile allows chemists to select the ethyl ester when a balance between ester stability and ease of deprotection is required.

ester hydrolysis reaction kinetics synthetic planning

High-Impact Application Scenarios for Ethyl 4-Hydroxycyclohexanecarboxylate Procurement


DGAT1 Inhibitor Lead Optimization and Scale-Up

Medicinal chemistry teams optimizing DGAT1 inhibitors for metabolic disorders (e.g., obesity, type 2 diabetes) require ethyl 4-hydroxycyclohexanecarboxylate as the core scaffold to achieve nanomolar potency (IC50 range: 2.2–15 nM for advanced derivatives) . Substituting with alternative ester building blocks has been shown to reduce potency to 500 nM or higher, making this specific compound essential for maintaining lead-like activity during SAR exploration and scale-up [1].

17β-HSD1 Inhibitor Screening and Biochemical Assays

Researchers conducting biochemical screens against 17β-HSD1 for hormone-dependent cancer applications should select ethyl 4-hydroxycyclohexanecarboxylate based on its confirmed IC50 of 46 nM in human placental cytosolic fraction assays [2]. The lack of documented activity for the methyl ester or parent acid in this target class makes the ethyl ester the only viable starting point for this line of investigation.

Mer Kinase and Antiviral SAR Campaigns Requiring Stereochemical Precision

In SAR studies for Mer kinase inhibitors (pediatric ALL) and piperidine-based influenza virus inhibitors, the trans-isomer (CAS 3618-04-0) provides the defined stereochemistry necessary for reproducible target engagement data . Use of cis/trans mixtures introduces confounding variables that obscure SAR interpretation and should be avoided in rigorous medicinal chemistry workflows.

Multi-Step Organic Synthesis with Controlled Ester Deprotection

Synthetic chemists designing routes requiring a balance between ester stability and hydrolytic lability should select the ethyl ester over the methyl ester (too labile) or tert-butyl ester (requires harsh acidic deprotection). The ethyl group's intermediate hydrolysis kinetics in alkaline conditions enable predictable, mild deprotection steps without compromising upstream functional group integrity [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 4-hydroxycyclohexanecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.